4-[[(4-Methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
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Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid is a complex organic compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a chiral center, making it optically active, and it is often studied for its potential in drug development and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid typically involves multiple steps, including protection and deprotection of functional groups, formation of amide bonds, and introduction of the chiral center. A common synthetic route may include:
- Protection of the amino group with a benzyloxycarbonyl (Cbz) group.
- Formation of the amide bond using diphenyl(p-tolyl)methylamine.
- Introduction of the chiral center through asymmetric synthesis or chiral resolution techniques.
- Final deprotection to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic or aromatic positions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
- Oxidation products: Ketones, aldehydes.
- Reduction products: Alcohols, amines.
- Substitution products: Various functionalized derivatives.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its interactions with enzymes and proteins, potentially serving as an inhibitor or activator.
Medicine: Investigated for its potential as a drug candidate, particularly in the development of treatments for diseases involving protein misfolding or aggregation.
Industry: Utilized in the synthesis of complex molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral center allows for specific binding to active sites, influencing biochemical pathways. It may act as an inhibitor by blocking substrate access or as an activator by stabilizing active conformations of target proteins.
Comparison with Similar Compounds
- ®-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid
- (S)-2-(((Methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(m-tolyl)methyl)amino)-4-oxobutanoic acid
Comparison:
Chirality: The (S)-enantiomer is compared with the ®-enantiomer, highlighting differences in biological activity and binding affinity.
Functional Groups: Variations in the protecting groups (e.g., benzyloxy vs. methoxy) can influence the compound’s reactivity and stability.
Aromatic Substituents: Changes in the aromatic substituents (e.g., p-tolyl vs. m-tolyl) can affect the compound’s electronic properties and interactions with molecular targets.
The uniqueness of (S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid lies in its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O5/c1-23-17-19-27(20-18-23)32(25-13-7-3-8-14-25,26-15-9-4-10-16-26)34-29(35)21-28(30(36)37)33-31(38)39-22-24-11-5-2-6-12-24/h2-20,28H,21-22H2,1H3,(H,33,38)(H,34,35)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWKUTRZJDOGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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